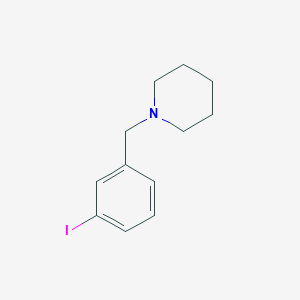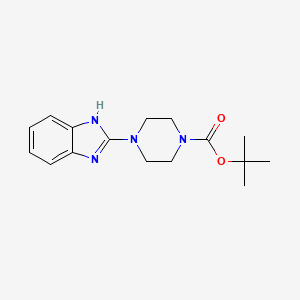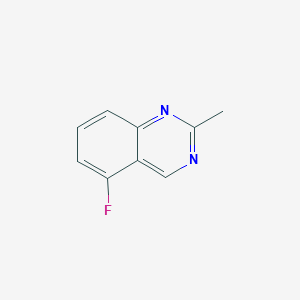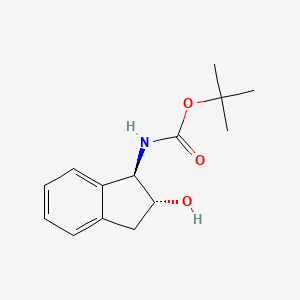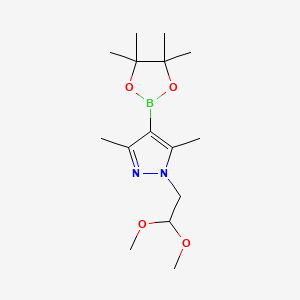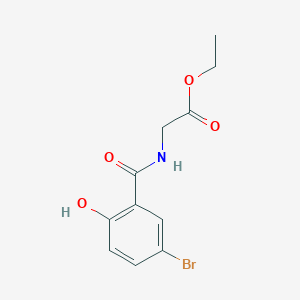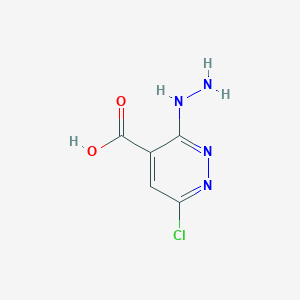
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid
Vue d'ensemble
Description
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 77813-57-1 . It has a molecular weight of 188.57 and its IUPAC name is 6-chloro-3-hydrazino-4-pyridazinecarboxylic acid . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClN4O2/c6-3-1-2 (5 (11)12)4 (8-7)10-9-3/h1H,7H2, (H,8,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 188.57 and is typically stored at room temperature .Applications De Recherche Scientifique
Anticancer Research
One of the primary applications of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is in the development of potential anticancer agents. For instance, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds have shown to influence cell proliferation and offer potential pathways for developing new anticancer therapies (C. Temple et al., 1983).
Antimicrobial and Antioxidant Activities
The compound also finds applications in synthesizing derivatives with antimicrobial and antioxidant properties. Novel pyridine and fused pyridine derivatives prepared from this compound analogs have been subjected to in silico molecular docking screenings and showed moderate to good binding energies, exhibiting antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Synthesis of Novel Compounds with Biological Activity
Further, the reactivity of this chemical scaffold has been explored to synthesize novel compounds, such as indolylpyridazinone derivatives with expected biological activity. These derivatives have shown antibacterial activity, highlighting the versatility of this compound in contributing to the discovery of new biologically active molecules (S. Abubshait, 2007).
Development of Bifunctional Chelators for Technetium
Moreover, analogs of this compound, such as HYNIC (6-hydrazinonicotinic acid), have been evaluated as bifunctional chelators for technetium, used in radiolabeling bioconjugates for diagnostic imaging. This application underscores the compound's significance in both therapeutic and diagnostic fields, offering pathways for developing radiopharmaceuticals (Levente Meszaros et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-3-1-2(5(11)12)4(8-7)10-9-3/h1H,7H2,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNHNLTNNUZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608489 | |
| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77813-57-1 | |
| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


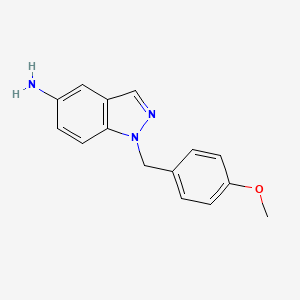


![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612661.png)
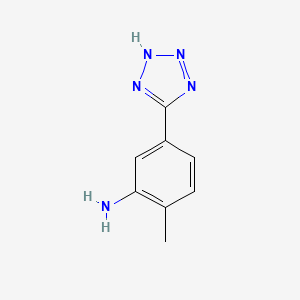
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)
